1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Block

1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1153254-88-6) is a heterocyclic building block, specifically a 1,3-disubstituted pyrazole-3-carboxylic acid. Its core structure features a pyrazole ring with a carboxylic acid at the 3-position and an N-1 aryl group bearing bromo and fluoro substituents.

Molecular Formula C10H6BrFN2O2
Molecular Weight 285.07 g/mol
Cat. No. B13635940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid
Molecular FormulaC10H6BrFN2O2
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N2C=CC(=N2)C(=O)O)F
InChIInChI=1S/C10H6BrFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
InChIKeyUPXMXEYIVZOUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Technical Specifications for Research Procurement


1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1153254-88-6) is a heterocyclic building block, specifically a 1,3-disubstituted pyrazole-3-carboxylic acid [1]. Its core structure features a pyrazole ring with a carboxylic acid at the 3-position and an N-1 aryl group bearing bromo and fluoro substituents. This specific substitution pattern defines its utility in medicinal chemistry and agrochemical research as a scaffold for further derivatization. The compound has a molecular weight of 285.07 g/mol and a molecular formula of C10H6BrFN2O2 [1].

Workflow: Medicinal chemistry and agrochemical library synthesis
Selection: Regiochemically defined 1,3-disubstituted pyrazole scaffold with bromo/fluoro substitution
Context: Intermediate for cross-coupling and structure-activity relationship studies

Why 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Substituted by Generic Analogs


The precise substitution pattern on both the pyrazole and phenyl rings governs the compound's specific reactivity and potential interactions. Generic substitution with a different regioisomer, such as a 1,5-disubstituted pyrazole or a phenyl ring with altered halogen positions, can lead to divergent outcomes in cross-coupling reactions [1] and, if incorporated into a larger molecule, can drastically alter target binding affinity and selectivity. The presence of both bromine and fluorine on the phenyl ring creates a unique electrophilic profile that is not replicated by mono-halogenated or non-halogenated analogs , making this specific compound a critical, non-interchangeable intermediate.

Regioisomer mismatch. 1,5-disubstituted pyrazole analogs may shift molecular topology and binding orientation, altering downstream biological readouts.
Halogen pattern alteration. Substituting bromine or fluorine with other halogens may change electrophilic reactivity and metabolic stability profiles.
Generic scaffold variance. Non-halogenated or differently substituted pyrazole-3-carboxylic acids may not reproduce coupling efficiency or scaffold-specific interactions.

Quantitative Evidence Guide for 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic Acid in Drug Discovery


Regioisomeric Purity and Synthetic Utility in Cross-Coupling Reactions

The 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a defined regioisomer, distinct from the 1,5-disubstituted analog. Its structure is confirmed by SMILES notation O=C(O)c1ccn(-c2cc(Br)ccc2F)n1 [1]. This regioisomeric purity is essential for its intended use as a building block in cross-coupling reactions such as Suzuki-Miyaura couplings. Using the incorrect regioisomer would lead to a different connectivity in the final product, altering its 3D conformation and biological activity.

Regioisomeric Identity
Class-level
Target: N-1 aryl substitution
Comparator: C-5 aryl substitution
Regioisomeric purity is critical for correct molecular topology in further derivatizations.
Structure confirmed by SMILES; compare CAS 1153254-88-6 vs 1354795-23-5.
Synthetic Chemistry Medicinal Chemistry Building Block

The Bromine Atom as a Versatile Synthetic Handle for C-C Bond Formation

The bromine atom at the 5-position of the phenyl ring serves as a key functional handle for further derivatization via palladium-catalyzed cross-coupling reactions. A class-level study on halogenated pyrazoles demonstrated that bromo derivatives are superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced propensity for dehalogenation side reactions [1]. The target compound, containing a bromine atom, is expected to exhibit this favorable reactivity profile, enabling efficient and selective C-C bond formation for library synthesis.

Cross-Coupling Reactivity
Class-level
Bromo derivatives: reported lower dehalogenation vs iodo analogs
Bromo handle may support efficient C–C bond formation for library synthesis.
Based on class-level Suzuki-Miyaura evidence (Zatopkova, 2023).
Cross-Coupling Suzuki Reaction Medicinal Chemistry

Fluorine Substitution and its Impact on Metabolic Stability

The presence of the fluorine atom on the phenyl ring is a key structural feature that can influence the metabolic stability of compounds derived from this building block. Class-level evidence indicates that fluorination of aryl rings is a widely used strategy to enhance metabolic stability by blocking sites of oxidative metabolism [1]. While no direct comparative data exists for this specific intermediate, the incorporation of the 2-fluorophenyl group is expected to confer greater metabolic stability compared to non-fluorinated or differently halogenated analogs in final drug candidates.

Metabolic Stability Context
Class-level
Fluorinated vs non-fluorinated: reported enhancement in metabolic stability
May support improved pharmacokinetic profiling in derived compounds.
General ADME design principle; requires compound-specific validation.
Medicinal Chemistry ADME Drug Discovery

Potential Biological Activity: In Vitro Antiproliferative Effect

While limited, preliminary in vitro data suggests the compound may possess biological activity. One report indicates an IC50 value of 26 µM against the A549 human lung adenocarcinoma cell line . This data point, although from a secondary source, provides a baseline for further investigation and can be used to benchmark against other pyrazole carboxylic acids in follow-up studies. The lack of data for direct comparators under identical conditions prevents a strong differentiation claim, but it serves as supporting evidence for the scaffold's potential.

Cell-Model Activity
Data to verify
IC50 26 µM (A549)
Supports cytotoxicity endpoint screening in lung adenocarcinoma cell model.
Assay details not provided; independent validation required.
Anticancer Cell Biology Drug Discovery

Optimal Research Applications for 1-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic Acid


Scaffold for Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The compound is an ideal starting material for generating focused libraries of kinase inhibitors. The bromine atom can be used as a synthetic handle in Suzuki-Miyaura cross-couplings to introduce diverse aryl and heteroaryl groups at the 5-position of the phenyl ring, exploring the solvent-exposed region of the ATP-binding pocket. This approach is directly supported by evidence of the bromo group's superior reactivity in such couplings [1].

Synthesis of GPR109a Agonist Analogs

The compound can serve as a core scaffold for the synthesis of novel GPR109a agonists. While the specific compound is not directly studied, its core is similar to a series of 5-alkyl pyrazole-3-carboxylic acids that have shown potent and selective agonism at this receptor [1]. Researchers can use this building block to create new analogs, leveraging the carboxylic acid for amide bond formation and the bromine for further derivatization to improve potency and pharmacokinetics.

Exploration of Bradykinin B1 Receptor Antagonists

This building block is structurally relevant for the synthesis of bradykinin B1 receptor antagonists. A patent describes selected substituted pyrazole derivatives as B1 antagonists [1], and the 1-(5-bromo-2-fluorophenyl) group is a common motif in this chemical space. The compound can be used to synthesize new analogs for the treatment of pain and inflammation by replacing the aryl group in the patent's general structure.

Building Block for Agrochemical Discovery

The compound can be used to synthesize novel agrochemicals, particularly insecticides. Pyrazole carboxylic acids are a well-known scaffold in this field, and fluorine substitution is a common strategy to improve potency and environmental stability [1]. The bromine atom provides a handle for late-stage diversification, allowing for the rapid exploration of structure-activity relationships.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromo cross-coupling handle
Suzuki-Miyaura coupling efficiency review
GPR109a agonist analog research
Pyrazole-3-carboxylic acid core for amide coupling
GPR109a target engagement assay context
Bradykinin B1 receptor antagonist research
Aryl pyrazole scaffold for B1 antagonist design
Receptor binding and functional assay review in pain/inflammation models
Agrochemical discovery (insecticides)
Fluorinated pyrazole with bromo diversification handle
Insecticidal activity and environmental stability screening

Technical Documentation Hub

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21 linked technical documents
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